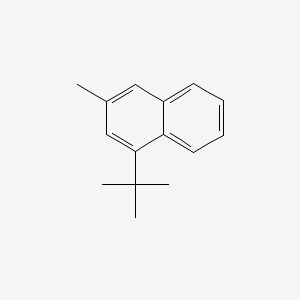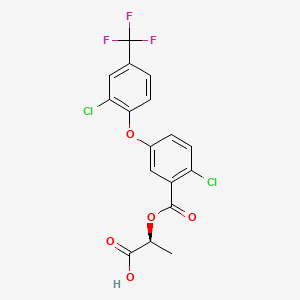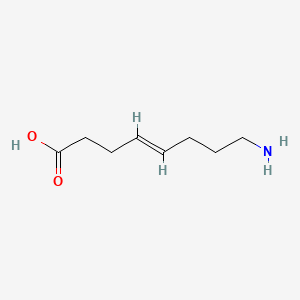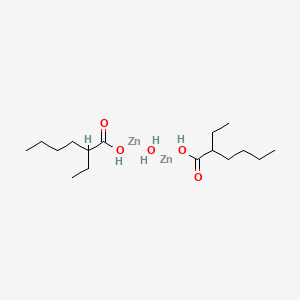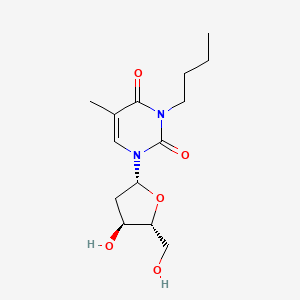
3-Butylthymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butylthymidine is a modified nucleoside derived from thymidine, where a butyl group is attached to the third carbon of the thymidine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylthymidine typically involves the alkylation of thymidine. One common method is the reaction of thymidine with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Butylthymidine can undergo various chemical reactions, including:
Oxidation: The butyl group can be oxidized to form butyl alcohol or butyric acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thymidine moiety.
Substitution: The butyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Alkyl halides or other electrophiles in the presence of a base can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the butyl group can yield butyric acid, while substitution reactions can introduce various functional groups to the thymidine scaffold.
Wissenschaftliche Forschungsanwendungen
3-Butylthymidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It can be incorporated into DNA strands to study the effects of modified nucleosides on DNA structure and function.
Industry: It may be used in the production of specialized nucleic acid-based materials or as a precursor in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 3-Butylthymidine involves its incorporation into DNA, where it can affect DNA replication and repair processes. The butyl group can introduce steric hindrance, altering the interactions between DNA polymerases and the DNA strand. This can lead to the inhibition of DNA synthesis or the induction of mutations, which can be exploited for therapeutic purposes.
Vergleich Mit ähnlichen Verbindungen
Thymidine: The parent compound, which lacks the butyl group.
Azidothymidine (AZT): A nucleoside analog used in the treatment of HIV.
5-Bromodeoxyuridine (BrdU): A thymidine analog used in cell proliferation studies.
Uniqueness: 3-Butylthymidine is unique due to the presence of the butyl group, which can significantly alter its chemical and biological properties compared to other thymidine analogs. This modification can enhance its stability, alter its incorporation into DNA, and potentially improve its efficacy as a therapeutic agent.
Eigenschaften
CAS-Nummer |
21473-41-6 |
|---|---|
Molekularformel |
C14H22N2O5 |
Molekulargewicht |
298.33 g/mol |
IUPAC-Name |
3-butyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O5/c1-3-4-5-15-13(19)9(2)7-16(14(15)20)12-6-10(18)11(8-17)21-12/h7,10-12,17-18H,3-6,8H2,1-2H3/t10-,11+,12+/m0/s1 |
InChI-Schlüssel |
ODDLBRGJCSNGRI-QJPTWQEYSA-N |
Isomerische SMILES |
CCCCN1C(=O)C(=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C |
Kanonische SMILES |
CCCCN1C(=O)C(=CN(C1=O)C2CC(C(O2)CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


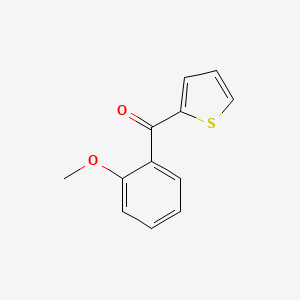
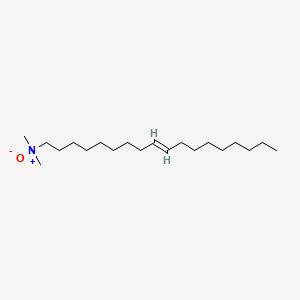
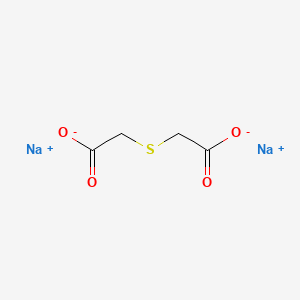

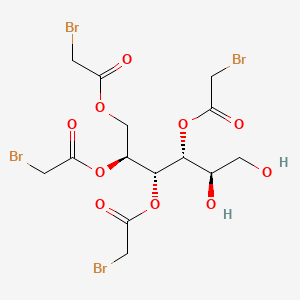
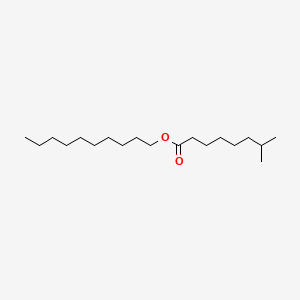
![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)

